Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium
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Overview
Description
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium is a coordination compound where ruthenium is complexed with three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is used in various applications, particularly in the field of materials science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium typically involves the reaction of ruthenium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The mixture is heated under reflux conditions for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are typically used.
Substitution: Ligand exchange reactions often require the presence of other ligands such as phosphines or amines, and may be facilitated by heating or the use of catalysts.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique properties.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of thin films and coatings, particularly in the electronics industry.
Mechanism of Action
The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium exerts its effects depends on its application:
Catalysis: Acts as a catalyst by providing a reactive ruthenium center that facilitates various chemical transformations.
Biological Activity: Interacts with biological molecules, potentially disrupting cellular processes or targeting specific pathways involved in disease.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese
- Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium is unique due to the specific properties imparted by the ruthenium center, such as its ability to participate in a wide range of oxidation states and its catalytic activity. Compared to similar compounds with manganese, iron, or yttrium, the ruthenium complex often exhibits superior stability and reactivity, making it particularly valuable in advanced applications.
Properties
Molecular Formula |
C33H57O6Ru |
---|---|
Molecular Weight |
650.9 g/mol |
IUPAC Name |
ruthenium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Ru/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
WXGKSRSLGTVQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ru+3] |
Origin of Product |
United States |
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